![molecular formula C19H25NO B14196787 Morpholine, 4-[1-(phenylethynyl)cycloheptyl]- CAS No. 835654-22-3](/img/structure/B14196787.png)
Morpholine, 4-[1-(phenylethynyl)cycloheptyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-[1-(phenylethynyl)cycloheptyl]- is a chemical compound that belongs to the class of morpholines. Morpholines are organic compounds containing a six-membered ring with both oxygen and nitrogen atoms. This specific compound is characterized by the presence of a phenylethynyl group attached to a cycloheptyl ring, which is further connected to a morpholine moiety.
Métodos De Preparación
The synthesis of Morpholine, 4-[1-(phenylethynyl)cycloheptyl]- typically involves the following steps:
Formation of the Cycloheptyl Ring: The cycloheptyl ring can be synthesized through various cyclization reactions.
Attachment of the Phenylethynyl Group: The phenylethynyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Morpholine Moiety: The morpholine ring is formed through a cyclization reaction involving an amine and an epoxide.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Morpholine, 4-[1-(phenylethynyl)cycloheptyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylethynyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Morpholine, 4-[1-(phenylethynyl)cycloheptyl]- has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of Morpholine, 4-[1-(phenylethynyl)cycloheptyl]- involves its interaction with specific molecular targets. The phenylethynyl group is known to interact with various enzymes and receptors, modulating their activity. The cycloheptyl ring provides structural stability, while the morpholine moiety enhances its solubility and bioavailability.
Comparación Con Compuestos Similares
Similar compounds to Morpholine, 4-[1-(phenylethynyl)cycloheptyl]- include:
- Morpholine, 4-[1-(phenylethynyl)cyclohexyl]-
- Morpholine, 4-[1-(phenylethynyl)cyclopentyl]-
These compounds share a similar core structure but differ in the size of the cycloalkyl ring. The unique feature of Morpholine, 4-[1-(phenylethynyl)cycloheptyl]- is its seven-membered cycloheptyl ring, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
835654-22-3 |
|---|---|
Fórmula molecular |
C19H25NO |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
4-[1-(2-phenylethynyl)cycloheptyl]morpholine |
InChI |
InChI=1S/C19H25NO/c1-2-7-12-19(11-6-1,20-14-16-21-17-15-20)13-10-18-8-4-3-5-9-18/h3-5,8-9H,1-2,6-7,11-12,14-17H2 |
Clave InChI |
BPIRCYJEUBBYJY-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)(C#CC2=CC=CC=C2)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


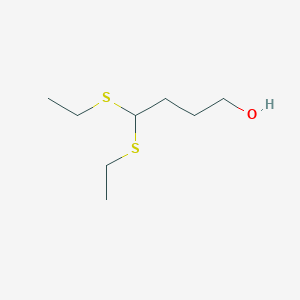
![1H-Inden-1-one, 2-[(3-fluorophenyl)methylene]-2,3-dihydro-](/img/structure/B14196709.png)
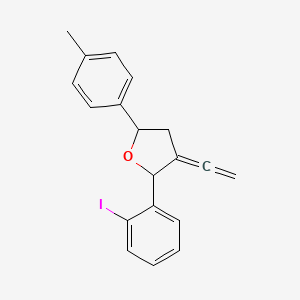
![3,7-Dioxatricyclo[4.2.0.0~2,4~]octane](/img/structure/B14196727.png)
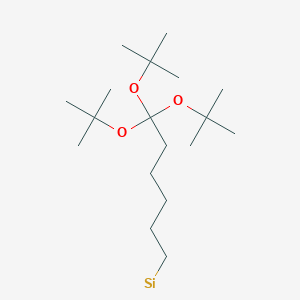

![4-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-indazole](/img/structure/B14196763.png)
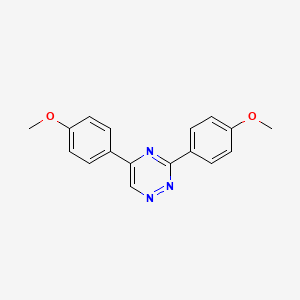

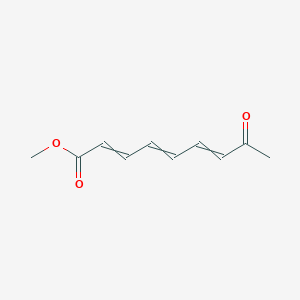
![[2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid](/img/structure/B14196773.png)
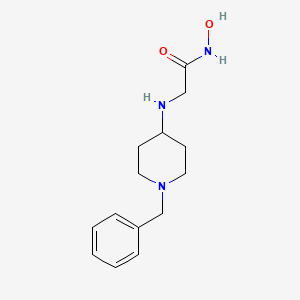
![5H-Benzo[f]pyrano[2,3-h]quinoxalin-6-ol, 6,7-dihydro-7,7-dimethyl-](/img/structure/B14196786.png)

